2-Amino-3-fluorobenzonitrile
Overview
Description
2-Amino-3-fluorobenzonitrile is an organic compound with the molecular formula C7H5FN2. It is a derivative of benzonitrile, characterized by the presence of an amino group at the second position and a fluorine atom at the third position on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and pharmaceutical chemistry due to its unique structural properties.
Mechanism of Action
Target of Action
It is known that the compound is used as an intermediate in organic synthesis and pharmaceutical chemistry . The specific targets would depend on the final product that is synthesized using 2-Amino-3-fluorobenzonitrile.
Mode of Action
The mode of action of this compound is primarily through its reactivity as a chemical intermediate. The compound contains both an amino group and a nitrile group, which are functional groups that can undergo a variety of chemical reactions . These groups can be transformed into other functional groups such as azides, amides, carboxylic acids, and more under simple reaction conditions . This allows for the synthesis of a wide range of fluorinated 1,2,3-trisubstituted benzene derivatives .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the final product that is synthesized using this compound. As a chemical intermediate, it is used to synthesize a variety of compounds, each of which could potentially interact with different biochemical pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is insoluble in water , which could affect its bioavailability.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or argon) at 2–8 °C . Additionally, the compound’s reactivity can be influenced by the reaction conditions, such as temperature and the presence of other reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-fluorobenzonitrile typically involves the reaction of 2-fluorobenzonitrile with ammonia or an amine under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to convert the corresponding amide to the nitrile. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures (around 180°C) to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes steps like recrystallization and purification using column chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of derivatives like azides and amides.
Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or acyl chlorides in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Substitution: Azides, amides, and other substituted derivatives.
Reduction: Primary amines.
Oxidation: Carboxylic acids.
Scientific Research Applications
2-Amino-3-fluorobenzonitrile is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and fluorinated compounds.
Biology: The compound is used in the modification of biomolecules for studying biological processes and interactions.
Medicine: It acts as an intermediate in the synthesis of pharmaceutical agents, particularly those containing fluorine atoms, which often exhibit enhanced biological activity.
Industry: Employed in the production of agrochemicals, dyes, and advanced materials
Comparison with Similar Compounds
- 2-Amino-4-fluorobenzonitrile
- 2-Amino-5-fluorobenzonitrile
- 2-Amino-6-fluorobenzonitrile
Comparison: 2-Amino-3-fluorobenzonitrile is unique due to the specific positioning of the fluorine atom, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and reduction reactions, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
2-amino-3-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-3-1-2-5(4-9)7(6)10/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNISSOLHERSZOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382631 | |
Record name | 2-Amino-3-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115661-37-5 | |
Record name | 2-Amino-3-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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